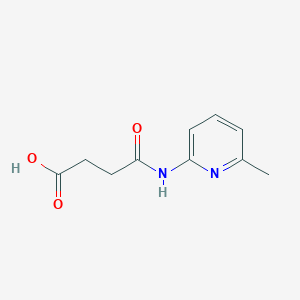

N-(6-Methyl-pyridin-2-yl)-succinamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-Methyl-pyridin-2-yl)-succinamic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a succinamic acid moiety attached to a 6-methyl-pyridin-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-pyridin-2-yl)-succinamic acid typically involves the reaction of 6-methyl-2-aminopyridine with succinic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the formation of an amide bond between the amine group of 6-methyl-2-aminopyridine and the anhydride group of succinic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-Methyl-pyridin-2-yl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the succinamic acid moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-(6-Methyl-pyridin-2-yl)-succinamic acid has been investigated for its potential as a pharmaceutical agent, particularly in the development of cocrystals that enhance drug solubility and stability.

Cocrystal Formation

Recent patents describe the formation of cocrystals involving this compound, which have shown improved properties over their parent compounds. For instance, cocrystals with various pharmaceutical agents have been developed to optimize solubility and bioavailability, critical for effective drug delivery systems .

Therapeutic Potential

The compound is being explored for its role as an antagonist to neurokinin-3 receptors, which are implicated in several central nervous system disorders. The modulation of these receptors could lead to therapeutic strategies for conditions such as depression, anxiety, and psychotic disorders .

Material Science Applications

This compound is also relevant in the field of materials science, particularly in the synthesis of functional materials through its ability to form stable crystalline structures.

Stability and Morphology

The cocrystals formed with this compound exhibit enhanced stability and favorable morphology, which are essential for applications in drug formulation and delivery systems. The ability to manipulate crystallinity can lead to improved processing characteristics and phase stability .

Case Study 1: Cocrystal Development

In one study, researchers developed a cocrystal involving this compound and an active pharmaceutical ingredient (API). The resulting cocrystal demonstrated significantly increased solubility compared to the API alone, indicating its potential utility in enhancing drug formulations .

Case Study 2: Neurokinin-3 Receptor Modulation

Another investigation focused on the use of this compound derivatives as selective antagonists for neurokinin-3 receptors. This study highlighted the compound's potential in treating various neurological disorders by effectively modulating receptor activity .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Benefits |

|---|---|---|

| Pharmaceutical | Cocrystal formation | Improved solubility and stability |

| Therapeutics | Neurokinin-3 receptor antagonism | Potential treatment for CNS disorders |

| Material Science | Synthesis of stable crystalline structures | Enhanced processing characteristics |

Mecanismo De Acción

The mechanism of action of N-(6-Methyl-pyridin-2-yl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.

Comparación Con Compuestos Similares

N-(6-Methyl-pyridin-2-yl)-succinamic acid can be compared with other similar compounds, such as:

N-(6-Methyl-pyridin-2-yl)-acetamide: Similar structure but with an acetamide group instead of a succinamic acid moiety.

6-Methyl-2-pyridinemethanamine: Contains a methyl group on the pyridine ring but lacks the succinamic acid moiety.

N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: A more complex structure with additional pyridine rings and ethyl groups.

The uniqueness of this compound lies in its specific combination of the 6-methyl-pyridin-2-yl group and the succinamic acid moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

N-(6-Methyl-pyridin-2-yl)-succinamic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyridine ring, which is known for its ability to interact with various biological macromolecules, enhancing its potential as a pharmacological agent.

The biological activity of this compound primarily involves its interaction with enzymes and cellular receptors. The compound can bind to the active sites of specific enzymes, inhibiting their activity and leading to various biological effects. Additionally, it modulates signal transduction pathways by interacting with cellular receptors, which influences cellular processes such as proliferation and apoptosis .

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated for its potential as an antibacterial and antifungal agent due to its capacity to disrupt bacterial cell wall synthesis and inhibit fungal growth. A study demonstrated that derivatives of this compound could selectively inhibit the growth of Chlamydia trachomatis, without affecting host cell viability .

2. Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. It appears to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .

3. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in several cancer cell lines, including lung and renal cancers. The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

Case Study 1: Antimicrobial Activity Against C. trachomatis

A study focused on the synthesis of sulfonylpyridine analogues, including this compound, showed that these compounds could significantly impair the growth of C. trachomatis while exhibiting low toxicity towards human cells. The selectivity for Chlamydia suggests that these compounds could serve as a foundation for developing new antibiotics targeting this pathogen specifically .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, this compound was tested in models of neuroinflammation. The results indicated that it effectively reduced markers of inflammation in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases where inflammation plays a critical role .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

4-[(6-methylpyridin-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(14)15/h2-4H,5-6H2,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGKRAJXJGXBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.